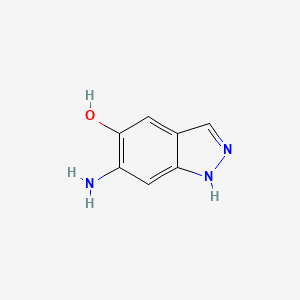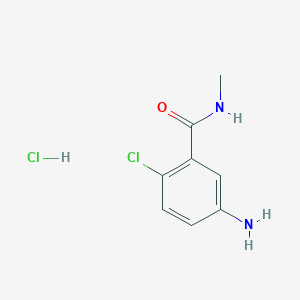
6-Amino-1H-indazol-5-ol
Übersicht
Beschreibung
6-amino-1H-indazol-5-ol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Derivate von 6-Amino-1H-indazol-5-ol wurden für ihre potenziellen Antikrebs-Eigenschaften entwickelt und synthetisiert . Beispielsweise zeigte die Verbindung N-(4-Fluorbenzyl)-1,3-dimethyl-1H-indazol-6-amin eine potente antiproliferative Aktivität in menschlichen Darmkrebszellen .
Antihypertensive Anwendungen
Indazol-haltige heterocyclische Verbindungen, wie z. B. This compound, wurden auf ihre antihypertensiven Eigenschaften untersucht . Sie könnten möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden.
Antidepressive Anwendungen
Forschungen haben gezeigt, dass Indazol-haltige Verbindungen potenzielle antidepressive Wirkungen haben könnten . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antidepressiva eingesetzt werden könnte.
Entzündungshemmende Anwendungen
Indazol-haltige Verbindungen wurden auch auf ihre entzündungshemmenden Eigenschaften untersucht . Dies deutet darauf hin, dass this compound zur Behandlung verschiedener Entzündungszustände eingesetzt werden könnte.
Antibakterielle Anwendungen
This compound, als eine Indazol-haltige Verbindung, hat potenzielle antibakterielle Eigenschaften . Dies könnte es bei der Entwicklung neuer antibakterieller Mittel nützlich machen.
Inhibitoren für Atemwegserkrankungen
Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden . Dies deutet darauf hin, dass this compound bei der Behandlung bestimmter Atemwegserkrankungen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
The primary target of 6-amino-1H-indazol-5-ol is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the degradation of the essential amino acid tryptophan .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its activity . This inhibition results in the suppression of IDO1 protein expression . The compound’s interaction with IDO1 leads to a decrease in the degradation of tryptophan, thereby affecting the immune response .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway . This pathway is responsible for the degradation of tryptophan. By inhibiting IDO1, the compound reduces the production of kynurenine and other downstream metabolites, which can have various effects on the immune response .
Pharmacokinetics
The compound’s potent anti-proliferative activity suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is a potent anti-proliferative activity. Specifically, the compound has been shown to have an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) . Additionally, the compound’s suppressive activity in HCT116 cells was related to the G2/M cell cycle arrest .
Action Environment
Biochemische Analyse
Biochemical Properties
6-amino-1H-indazol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway of tryptophan metabolism . By inhibiting IDO1, this compound can modulate immune responses and has shown potential as an anticancer agent . Additionally, this compound interacts with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is involved in the degradation of neurotransmitters . The inhibition of MAO-B by this compound suggests its potential use in treating neurodegenerative disorders .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, such as the suppression of IDO1 protein expression, which plays a role in immune evasion by cancer cells . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its antiproliferative and immunomodulatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of IDO1, inhibiting its enzymatic activity and thereby reducing the production of kynurenine . This inhibition leads to the accumulation of tryptophan, which can enhance T-cell proliferation and immune response . Additionally, this compound acts as a competitive inhibitor of MAO-B, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft . These interactions highlight the compound’s potential in modulating immune responses and treating neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In in vitro studies, prolonged exposure to this compound has shown sustained inhibition of cell proliferation and modulation of immune responses . In vivo studies are needed to fully understand its long-term effects and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without significant toxicity . At higher doses, potential toxic effects, such as hepatotoxicity and neurotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO1 and MAO-B . By inhibiting IDO1, the compound affects the kynurenine pathway, leading to increased tryptophan levels and altered immune responses . Its inhibition of MAO-B impacts the metabolism of neurotransmitters, resulting in increased levels of serotonin, dopamine, and other monoamines . These metabolic effects contribute to the compound’s potential therapeutic applications in cancer and neurological disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Studies have shown that this compound accumulates in certain tissues, including the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, IDO1 and MAO-B . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
6-amino-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWAEKUAVYKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)
![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)

![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)


![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)


